4-[6-(2,3,4-Trifluorophenyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine
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Overview
Description
4-[6-(2,3,4-Trifluorophenyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine is a heterocyclic compound that combines the structural features of triazole, thiadiazole, and pyridine. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of trifluorophenyl and pyridine moieties enhances its chemical stability and biological activity.
Preparation Methods
The synthesis of 4-[6-(2,3,4-Trifluorophenyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Cyclization: The formation of the triazole and thiadiazole rings involves cyclization reactions under acidic or basic conditions.
Scientific Research Applications
4-[6-(2,3,4-Trifluorophenyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine has diverse applications in scientific research:
Medicinal Chemistry: It has shown potential as an anticancer, antimicrobial, and anti-inflammatory agent. Its ability to inhibit enzymes like carbonic anhydrase and cholinesterase makes it a promising candidate for drug development.
Materials Science: The compound’s stability and electronic properties make it suitable for use in organic electronics and as a building block for advanced materials.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-[6-(2,3,4-Trifluorophenyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazoles and triazolopyrazines, which share structural features and biological activities. For example:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds also exhibit anticancer and antimicrobial properties.
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives: These derivatives have shown promising anticancer activities.
(3R)-3-Amino-1-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-α]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one: This compound is another example of a triazole derivative with potential biological activities.
The uniqueness of 4-[6-(2,3,4-Trifluorophenyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H6F3N5S |
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Molecular Weight |
333.29 g/mol |
IUPAC Name |
3-pyridin-4-yl-6-(2,3,4-trifluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H6F3N5S/c15-9-2-1-8(10(16)11(9)17)13-21-22-12(19-20-14(22)23-13)7-3-5-18-6-4-7/h1-6H |
InChI Key |
CSSSRQDUDLQTCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C2=NN3C(=NN=C3S2)C4=CC=NC=C4)F)F)F |
Origin of Product |
United States |
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